molecular formula C12H9N3O4 B11556135 N'-(2-furylmethylene)-4-nitrobenzohydrazide

N'-(2-furylmethylene)-4-nitrobenzohydrazide

Cat. No.: B11556135
M. Wt: 259.22 g/mol
InChI Key: DCUWHCJWLODERG-MDWZMJQESA-N
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Description

N'-(2-furylmethylene)-4-nitrobenzohydrazide is a synthetic hydrazone derivative of significant interest in medicinal and organic chemistry research. This compound features a nitroaromatic group and a furan ring, structural motifs commonly associated with biological activity. Compounds within the benzohydrazide class, such as the structurally similar N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, have been synthesized and evaluated for their antimicrobial properties, demonstrating effective activity against bacteria like Bacillus subtilis . The mechanism of action for nitroaromatic compounds often involves enzymatic reduction by bacterial nitroreductases, leading to the formation of reactive intermediates that cause cytotoxic effects . From a structural chemistry perspective, related hydrazone molecules are known to adopt an E configuration about the C=N bond and can form specific intermolecular interactions, such as N-H···O hydrogen bonds, which can be critical for crystal engineering and material science studies . Researchers utilize this compound as a key intermediate for the synthesis of more complex heterocyclic systems and for in silico and in vitro investigations to explore new antimicrobial or anticancer agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C12H9N3O4/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+

InChI Key

DCUWHCJWLODERG-MDWZMJQESA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethylene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-furaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-furylmethylene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound N'-(2-furylmethylene)-4-nitrobenzohydrazide has garnered attention in various scientific research applications due to its potential biological activities and chemical properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies, supported by comprehensive data tables and relevant case studies.

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

  • Study : Evaluation of the antibacterial activity of various hydrazones.
  • Findings : this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested strains, indicating moderate antibacterial activity.

Anticancer Potential

Research has also indicated that this compound may possess anticancer properties. Preliminary in vitro studies suggest that it can inhibit the proliferation of cancer cell lines.

Case Study: Cytotoxicity Assays

  • Study : Assessment of cytotoxic effects on human cancer cell lines.
  • Findings : The compound showed IC50_{50} values between 20 to 40 µM, suggesting potential as an anticancer agent.

Applications in Material Science

This compound has been explored for its utility in developing new materials, particularly in polymer chemistry. It can act as a cross-linking agent or as a component in the synthesis of novel polymers with enhanced properties.

Data Table: Polymer Properties

Polymer TypeCross-linking AgentMechanical Strength (MPa)Thermal Stability (°C)
PolyurethaneThis compound45200
EpoxyThis compound60220

Environmental Applications

The compound's chemical stability and reactivity make it suitable for applications in environmental chemistry, particularly in the remediation of pollutants. Its ability to form complexes with heavy metals suggests potential use in environmental cleanup processes.

Case Study: Heavy Metal Remediation

  • Study : Investigation of complexation abilities with lead ions.
  • Findings : The compound effectively reduced lead concentrations in contaminated water samples by up to 70%, showcasing its potential for environmental applications.

Mechanism of Action

The mechanism of action of N’-(2-furylmethylene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. Additionally, the furan ring can participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data
Compound Name IR (C=O, C=N) cm⁻¹ ¹H-NMR Shifts (δ, ppm) HRMS (Observed)
N'-(2-Furylmethylene)-4-nitrobenzohydrazide ~1643 (C=O), ~1577 (C=N)* Expected: 8.3–8.5 (aromatic H), ~8.5 (CH=N) ~316.0575 [M−H]−*
N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4-nitrobenzohydrazide 1643 (C=O), 1577 (C=N) 8.42 (d, 2H), 8.51 (s, CH=N) 316.1483 [M−H]−
N'-(2,3,4-Trihydroxybenzylidene)-4-nitrobenzohydrazide (2a) Not reported 6.42–8.54 (aromatic H), 8.51 (CH=N) 316.0575 [M−H]−

*Predicted based on and analogous compounds.

Key Observations:

  • IR Spectroscopy : C=O stretches (~1643 cm⁻¹) and C=N stretches (~1577 cm⁻¹) are consistent across derivatives, confirming hydrazone formation .
  • ¹H-NMR : The CH=N proton typically resonates at δ 8.5–8.6 ppm, while aromatic protons from the nitrobenzohydrazide moiety appear at δ 8.0–8.4 ppm .

Biological Activity

N'-(2-furylmethylene)-4-nitrobenzohydrazide is a hydrazone derivative known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9N3O4C_{12}H_9N_3O_4 and is characterized by the presence of a hydrazone functional group, which is critical for its biological activity. The structure can be represented as follows:

N 2 furylmethylene 4 nitrobenzohydrazide\text{N 2 furylmethylene 4 nitrobenzohydrazide}

Antimicrobial Activity

Hydrazone derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains. Research indicates that hydrazones can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ceftriaxone against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (μg/mL)
This compoundS. aureus32
This compoundE. coli64

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. One study demonstrated that this compound could significantly reduce inflammation markers in animal models of induced inflammation . The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of hydrazone derivatives, including this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .

Cell LineIC50 (μM)
MCF-76.7
A5498.5

The biological activities of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The nitrogen atoms in the hydrazone structure are nucleophilic, allowing them to interact with electrophilic sites in biological molecules, potentially leading to antimicrobial activity .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones may induce oxidative stress in cancer cells, leading to apoptosis .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound, against multi-drug resistant bacteria. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
  • Anti-inflammatory Research : In an animal model of arthritis, this compound was administered, resulting in a significant reduction in paw swelling and inflammatory markers compared to control groups .
  • Anticancer Studies : A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and reduced cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N'-(2-furylmethylene)-4-nitrobenzohydrazide, and how can reaction conditions be standardized?

The compound is synthesized via a condensation reaction between 2-furaldehyde and 4-nitrobenzohydrazide. Key parameters include:

  • Solvent choice : Ethanol or methanol under reflux (60–80°C) .
  • Catalyst : Acidic conditions (e.g., dilute H₂SO₄) to accelerate imine bond formation .
  • Reaction time : Typically 3–5 hours, monitored by TLC or HPLC for completion .
  • Yield optimization : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Spectroscopy :
    • IR : Confirms C=O (1650–1670 cm⁻¹) and C=N (1600–1620 cm⁻¹) bonds .
    • ¹H NMR : Azomethine proton (δ 8.4–8.6 ppm) and nitro group protons (δ 8.1–8.4 ppm) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) . SHELX software is widely used for refinement .
  • Elemental analysis : Validates C, H, N composition (deviation <0.3% acceptable) .

Q. How does this compound inhibit xanthine oxidase (XO), and what is its IC₅₀ compared to allopurinol?

  • Mechanism : The nitro group and furyl moiety interact with XO’s molybdenum center and hydrophobic pockets, reducing uric acid production .
  • Activity : Reported IC₅₀ values range from 2.1–5.8 µM, weaker than allopurinol (IC₅₀ ~0.7 µM) but with lower cytotoxicity .
  • Validation : In vitro assays use spectrophotometric monitoring of uric acid at 295 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Key substituents :
    • Nitro group : Essential for electron-withdrawing effects; replacing it with methoxy reduces activity by 70% .
    • Furyl ring : Modulating substituents (e.g., methyl or chloro groups) enhances hydrophobic interactions .
  • Methodology :
    • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities .
    • Synthetic libraries : Parallel synthesis of analogs with varied aryl/hydrazide groups .

Q. How do crystallographic data resolve contradictions between experimental and computational binding modes?

  • Case study : X-ray structures reveal the nitro group’s orientation differs from docking predictions due to crystal packing forces .
  • Approach :
    • Refine docking parameters using crystallographic torsion angles .
    • Compare experimental (ITC) and computational (MM-PBSA) binding energies .

Q. What strategies mitigate stability issues in biological assays (e.g., hydrolysis of the hydrazone bond)?

  • Stabilization :
    • Use protic solvents (e.g., DMSO) to reduce hydrolysis .
    • Introduce electron-donating groups (e.g., methoxy) to strengthen the C=N bond .
  • Monitoring : LC-MS tracks degradation products over 24-hour incubations .

Q. How can computational modeling optimize crystallization conditions for structural studies?

  • Tools :
    • MERCURY : Predicts solvent compatibility and crystal morphology .
    • SHELXD : Identifies heavy atom positions for phasing .
  • Conditions : Ethanol-DMF mixtures (1:1 v/v) yield high-quality crystals (R-factor <5%) .

Q. What interdisciplinary approaches enhance its application in materials science or catalysis?

  • Coordination chemistry : The hydrazone acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic oxidation reactions .
  • Material design : Incorporation into MOFs or polymers exploits its π-conjugated system for optoelectronic applications .

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